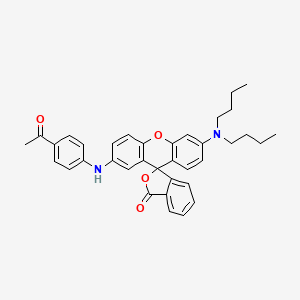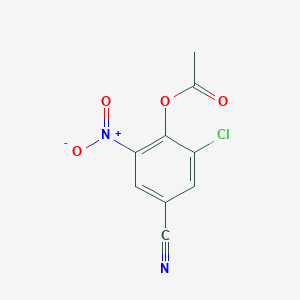
3-Chloro-4 hydroxy-5-nitrobenzonitrile acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate is an organic compound that belongs to the class of benzonitriles This compound is characterized by the presence of chloro, hydroxy, and nitro functional groups attached to a benzene ring, along with a nitrile group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate typically involves multiple steps. One common method starts with the nitration of 3-chlorobenzonitrile to introduce the nitro group. This is followed by the hydroxylation of the nitro compound to obtain 3-chloro-4-hydroxy-5-nitrobenzonitrile. Finally, the hydroxyl group is esterified with acetic anhydride to form the acetate ester .
Industrial Production Methods
Industrial production of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-oxo-5-nitrobenzonitrile acetate.
Reduction: Formation of 3-chloro-4-hydroxy-5-aminobenzonitrile acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and chloro groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-nitrobenzonitrile: Similar structure but lacks the hydroxyl and acetate groups.
3-Hydroxy-5-nitrobenzonitrile: Similar structure but lacks the chloro and acetate groups.
4-Hydroxy-3-nitrobenzonitrile: Similar structure but lacks the chloro and acetate groups
Uniqueness
3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of chloro, hydroxy, nitro, and acetate groups allows for diverse chemical modifications and interactions, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1690-03-5 |
|---|---|
Formule moléculaire |
C9H5ClN2O4 |
Poids moléculaire |
240.60 g/mol |
Nom IUPAC |
(2-chloro-4-cyano-6-nitrophenyl) acetate |
InChI |
InChI=1S/C9H5ClN2O4/c1-5(13)16-9-7(10)2-6(4-11)3-8(9)12(14)15/h2-3H,1H3 |
Clé InChI |
DITBPMMVCJOVOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1Cl)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




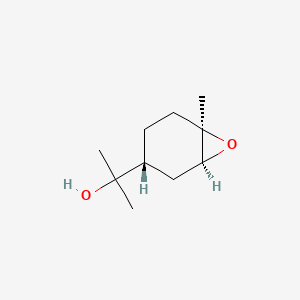
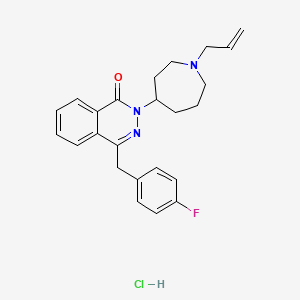
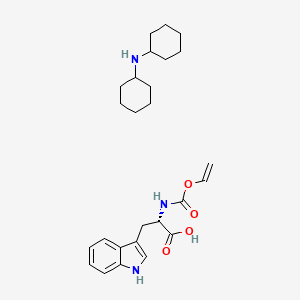

![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
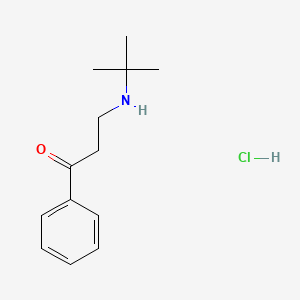

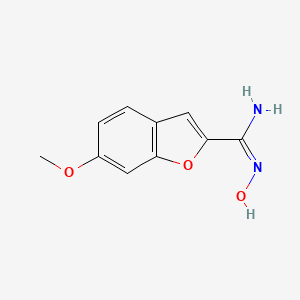


![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)
